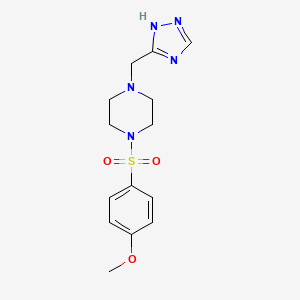
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a complex organic compound featuring a thiophene ring, a triazole ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and triazole precursors. These precursors are then reacted under specific conditions to form the final product. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Triazole Synthesis: The triazole ring can be synthesized using the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.
Piperazine Synthesis: Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperazines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
This compound can be compared to other thiophene, triazole, and piperazine derivatives. Similar compounds include:
2,5-Dimethylthiophene: A simpler thiophene derivative without the sulfonyl and triazole groups.
1,2,4-Triazole derivatives: Compounds containing the triazole ring but lacking the thiophene and piperazine moieties.
Piperazine derivatives: Compounds containing the piperazine ring but without the thiophene and triazole groups.
The uniqueness of 1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine lies in its combination of these three functional groups, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-10-7-12(11(2)21-10)22(19,20)18-5-3-17(4-6-18)8-13-14-9-15-16-13/h7,9H,3-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKJPUVPQZCWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)CC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethyl]-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979112.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6979118.png)
![2-fluoro-6-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6979125.png)

![2-[1-[(2-Fluoro-3-methoxyphenyl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979141.png)
![2-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979153.png)
![1-(3-bromo-2-tert-butylsulfanylphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B6979157.png)
![1-[(3-Bromo-2-tert-butylsulfanylphenyl)methyl]-3-(hydroxymethyl)piperidin-4-ol](/img/structure/B6979163.png)
![3,5-dimethyl-4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6979164.png)
![3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline](/img/structure/B6979171.png)
![3-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6979178.png)

![1'-(1H-indazol-6-ylmethyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979192.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
